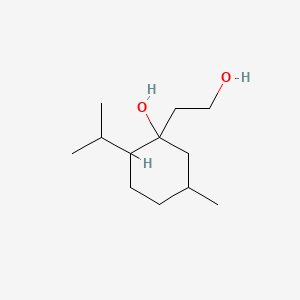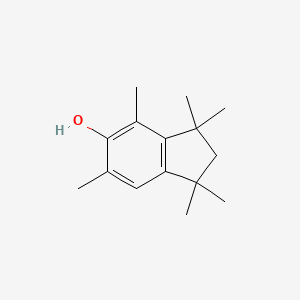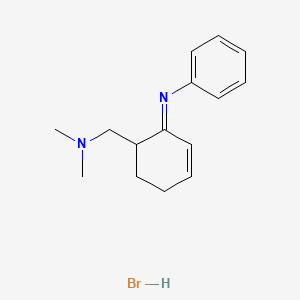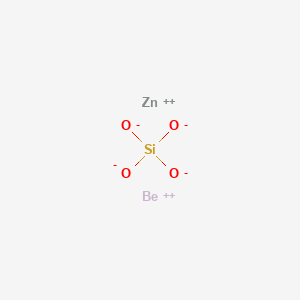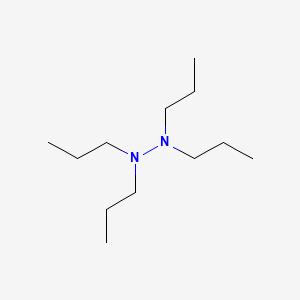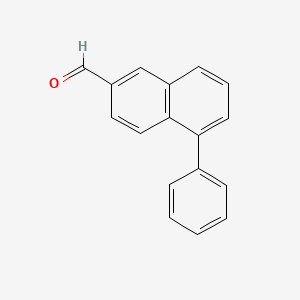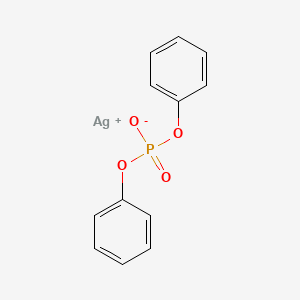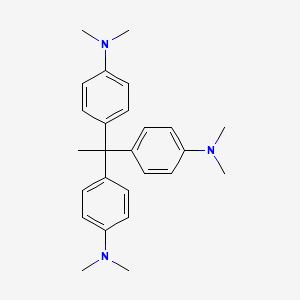
Benzenamine,4,4',4''-ethylidynetris[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] is an organic compound with the molecular formula C26H33N3 and a molecular weight of 387.56 g/mol. This compound is also known by other names such as 1,1,1-tris(4-N,N-dimethylaminophenyl)ethane and methyl crystal violet. It is characterized by the presence of three benzenamine groups attached to a central ethylidynetris core, with each benzenamine group further substituted with N,N-dimethyl groups.
Preparation Methods
The synthesis of Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] typically involves the reaction of N,N-dimethylaniline with a suitable ethylidynetris precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where N,N-dimethylaniline is reacted with an ethylidynetris compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzenamine groups can be further functionalized with various substituents such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of pigments, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The presence of N,N-dimethyl groups enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] can be compared with similar compounds such as:
Benzenamine,4,4’,4’'-methylidynetris[N,N-dimethyl-]: This compound has a similar structure but with a methylidynetris core instead of an ethylidynetris core.
Benzenamine,4,4’-methylenebis[N,N-dimethyl-]: This compound features a methylenebis linkage between two benzenamine groups.
Benzenamine,N,N-dimethyl-4-nitro-: This compound has a nitro group attached to the benzenamine ring, providing different chemical properties and reactivity.
Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] is unique due to its ethylidynetris core, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C26H33N3 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
4-[1,1-bis[4-(dimethylamino)phenyl]ethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H33N3/c1-26(20-8-14-23(15-9-20)27(2)3,21-10-16-24(17-11-21)28(4)5)22-12-18-25(19-13-22)29(6)7/h8-19H,1-7H3 |
InChI Key |
OMSLJDAHZGPUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


